Specific Scientific Field: This application falls under the field of Biochemistry and Molecular Biology .
Summary of the Application: GSK6853 is a chemical probe for the bromodomains of the BRPF (Bromodomain and PHD Finger containing) family of proteins (BRPF1/2/3). BRPF1, BRPF2 (BRD1), and BRPF3 are scaffolding proteins, assembling HAT complexes of the MOZ/MORF family (MOZ, Ybf2/Sas3, Sas2, and Tip60). These MYST complexes play crucial roles in DNA repair, recombination, and replication as well as in transcription activation .
Methods of Application or Experimental Procedures: GSK6853 has excellent BRPF1 potency with an IC50 of 8 nM in a TR-FRET assay and a KD of 0.3 nM as determined by Bromoscan. In a panel of 48 bromodomains, GSK6853 shows a greater than 1600-fold selectivity over all other bromodomains .
Results or Outcomes: GSK6853 exhibits potent binding to full-length endogenous BRPF1 (pIC50 of 8.6 nM) in a chemoproteomic competition binding assay. A NanoBRET cellular target engagement assay evaluating the interaction of BRPF1B with histones suggested IC50 of 20 nM for GSK6853 .
GSK6853 is a selective chemical probe designed to inhibit the bromodomain of the Bromodomain and PHD Finger Containing Protein 1 (BRPF1). This compound is characterized by its high potency and selectivity, with a reported TR-FRET pIC50 value of 8.1 and a BROMOscan pKd value of 9.5, indicating its effectiveness in targeting BRPF1 over other bromodomains with more than 1600-fold selectivity . The compound belongs to the class of benzimidazolone derivatives and has shown significant promise in epigenetic research due to its ability to modulate protein interactions involved in chromatin dynamics.
These methods have been optimized to enhance yield and minimize by-products, making the synthesis both efficient and reproducible .
GSK6853 has been extensively studied for its biological activity, particularly as an inhibitor of BRPF1. Its selective inhibition leads to significant alterations in histone acetylation patterns, which are critical for gene expression regulation. In cellular assays, GSK6853 demonstrated micromolar activity, effectively reducing acetylated histone levels and influencing metabolic pathways linked to acetylation processes . The compound's mechanism involves disrupting the interaction between BRPF1 and acetylated lysines on histones, thereby impacting chromatin remodeling and transcriptional regulation.
GSK6853 serves as a valuable tool in epigenetic research, particularly in studies involving bromodomains and their role in transcriptional regulation. Its applications include:
Interaction studies involving GSK6853 have revealed its ability to selectively bind to BRPF1, impacting its function significantly. These studies typically involve:
Several compounds share structural or functional similarities with GSK6853. A comparison highlights their unique features:
GSK6853 stands out due to its exceptional selectivity (>1600-fold) for BRPF1 over other bromodomains and its potent inhibitory effects at low concentrations, making it a superior candidate for targeted epigenetic research compared to these similar compounds .
GSK6853 represents a highly selective benzimidazolone-based chemical probe developed specifically for the inhibition of Bromodomain and PHD Finger-containing protein 1 (BRPF1) bromodomain [1] [8]. This compound exhibits exceptional potency with a dissociation constant of 0.3 nanomolar as determined by BROMOscan assay and demonstrates greater than 1600-fold selectivity over all other bromodomains tested [1] [15]. The development of GSK6853 emerged from structure-activity relationship studies aimed at optimizing the previously identified BRPF1 inhibitor GSK5959, with the primary objectives of achieving improved aqueous solubility, enhanced cellular activity, and superior pharmacokinetic properties [8] [15].
The compound functions as a competitive inhibitor that binds to the acetyl-lysine recognition pocket of the BRPF1 bromodomain, effectively disrupting chromatin binding interactions [1] [3]. GSK6853 exhibits potent binding to full-length endogenous BRPF1 with a half-maximal inhibitory concentration of 2.5 nanomolar in chemoproteomic competition binding assays [15]. The structural analog GSK9311 serves as an appropriate negative control compound, displaying 125-fold and 185-fold reduced potency in cell-free and cell-based assays respectively [5] [12].
GSK6853 possesses the International Union of Pure and Applied Chemistry name (R)-N-(1,3-Dimethyl-6-(2-methylpiperazin-1-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide [2] [19]. The compound bears the Chemical Abstracts Service registry number 1910124-24-1 and exhibits a molecular formula of C22H27N5O3 with a molecular weight of 409.48 grams per mole [2] [20]. The Simplified Molecular-Input Line-Entry System string for GSK6853 is O=C1N(C)C2=CC(N3CCNC[C@H]3C)=C(NC(C4=C(OC)C=CC=C4)=O)C=C2N1C, and the International Chemical Identifier key is FQWDVNSBYDXPIO-CQSZACIVSA-N [19] [27].
The compound exists as a white to beige crystalline powder with defined optical activity, displaying a specific rotation of [α]/D -45 to -55° at a concentration of 0.3 in methanol [2] [6]. GSK6853 demonstrates excellent purity levels of greater than 98% as determined by high-performance liquid chromatography analysis [2] [44]. The compound maintains stability under ambient temperature shipping conditions without requiring cooling measures [16] [18].
The structural design of GSK6853 builds upon the benzimidazolone scaffold, which serves as the core pharmacophore for bromodomain recognition [26] [8]. The benzimidazolone core of GSK6853 binds to BRPF1 in a manner similar to previously characterized bromodomain inhibitors, with the N1-methyl group occupying the acetyl methyl pocket near Phe653 [26]. The C2-carbonyl forms critical interactions with the conserved asparagine Asn708 and through water-mediated contacts with Tyr665 [26] [8].
Structure-activity relationship studies revealed that the 2-methoxybenzamide substituent at the 5-position provides optimal potency and selectivity profiles [8]. The 2-methoxy group forms an intramolecular hydrogen bond with the amide nitrogen-hydrogen group, resulting in a relatively rigid planar structure that facilitates optimal packing against the side chain methylene groups of Glu661 [26]. This conformational constraint appears crucial for maintaining high binding affinity, as compounds lacking the 2-methoxy functionality demonstrate significantly reduced potency [8].
The introduction of the (R)-2-methylpiperazine substituent at the 6-position represents a key optimization that exploits specific structural differences between BRPF family members [8]. Crystal structure analysis reveals that the 2-methyl group occupies a small pocket near Pro658, a residue that is not conserved across the BRPF subfamily [8]. This interaction contributes significantly to the exceptional selectivity profile of GSK6853, with the (R)-enantiomer demonstrating superior potency compared to the (S)-enantiomer [8]. The piperazine 4-nitrogen forms a direct hydrogen bond to the backbone carbonyl of Asn651, providing additional binding affinity and contributing to the improved physicochemical properties [8].
The synthetic approach to GSK6853 employs nucleophilic aromatic substitution reactions and amide coupling methodologies [8] [14]. The benzimidazolone core is constructed through established cyclization procedures involving appropriately substituted diamino precursors [29] [32]. Fluorinated benzimidazolone intermediates can be nitrated in a regioselective manner, followed by nucleophilic aromatic substitution with piperazine derivatives to introduce the 6-substituent [26] [30].
The displacement of fluorine via nucleophilic aromatic substitution represents a crucial synthetic step, facilitated by the electron-withdrawing nature of the benzimidazolone system [30]. This reaction proceeds through formation of a Meisenheimer complex intermediate, with the electron density in the aromatic ring stabilized by the carbonyl functionality [30]. The nucleophilic aromatic substitution methodology enables efficient introduction of various nitrogen-containing heterocycles at the 6-position [8].
Amide coupling reactions between appropriately substituted benzoic acids and the benzimidazolone amine provide access to the 5-benzamide substituents [8] [29]. The synthetic route demonstrates good yields and compatibility with various functional groups, enabling systematic exploration of structure-activity relationships [8]. Chiral separation techniques or asymmetric synthesis methodologies are employed to obtain the desired (R)-enantiomer with high enantiomeric purity [8].
Analog development efforts focused on optimization of the 6-position substituent, with systematic evaluation of various nitrogen-containing heterocycles [8]. The progression from piperidine to piperazine derivatives demonstrated that heteroatom linkage plays a crucial role in maintaining potency, with carbon-linked analogs showing significantly reduced activity [8]. Methylation of the piperazine to generate 4-methylpiperazine resulted in slight decreases in potency, while introduction of the 2-methyl substituent provided substantial improvements in both potency and selectivity [8].
GSK6853 exhibits a chromatographic distribution coefficient (ChromLogD) of 2.0 at physiological pH 7.4, representing a significant improvement in lipophilicity compared to the predecessor compound GSK5959 [15] [16]. The predicted acid dissociation constant (pKa) value of 13.03±0.20 indicates that the compound exists primarily in the neutral form under physiological conditions [6]. The predicted density of GSK6853 is 1.247±0.06 grams per cubic centimeter [6].
Property | Value | Method/Conditions |
---|---|---|
Molecular Weight | 409.48 g/mol | Computed |
ChromLogD pH 7.4 | 2.0 | Chromatographic method |
pKa (predicted) | 13.03±0.20 | Computational prediction |
Density (predicted) | 1.247±0.06 g/cm³ | Computational prediction |
Optical Rotation | [α]/D -45 to -55° | c = 0.3 in methanol |
Melting Point | Not determined | - |
Boiling Point | Not determined | - |
The compound demonstrates excellent solubility in dimethyl sulfoxide, with reported values ranging from 2 milligrams per milliliter to 81 milligrams per milliliter depending on the specific formulation [16] [44]. Ethanol solubility reaches 81 milligrams per milliliter, providing alternative solvent options for experimental applications [16] [44]. GSK6853 remains completely insoluble in aqueous media, necessitating the use of organic solvents or specialized formulations for biological studies [16].
The aqueous solubility in phosphate-buffered saline at pH 7.4 reaches 140 micrograms per milliliter as determined by chemiluminescent nitrogen detection methodology [15] [18]. This represents a 17.5-fold improvement compared to the predecessor compound GSK5959, which exhibited only 8 micrograms per milliliter solubility under identical conditions [15]. The enhanced aqueous solubility facilitates improved cellular penetration and enables more effective biological evaluation [15].
GSK6853 demonstrates excellent long-term stability when stored as a powder at -20°C, maintaining chemical integrity for up to three years from the date of purchase [6] [21]. Solutions prepared in dimethyl sulfoxide or ethanol exhibit stability for up to three months when stored at -20°C [6] [17]. The compound can be shipped at ambient temperature without degradation, indicating good thermal stability under standard handling conditions [16] [38].
Storage Condition | Stability Period | Temperature | Notes |
---|---|---|---|
Powder (as supplied) | 3 years | -20°C | Long-term storage |
DMSO solution | 3 months | -20°C | Sealed containers |
Ethanol solution | 3 months | -20°C | Sealed containers |
Ambient shipping | Stable | Room temperature | No cooling required |
Working solutions | 1 year | As supplied | From purchase date |
Stability studies conducted under various pH conditions and temperature exposures demonstrate that GSK6853 maintains chemical integrity across a broad range of experimental conditions [17]. The benzimidazolone core structure provides inherent stability against hydrolytic degradation, while the amide linkages remain stable under neutral and mildly acidic conditions [17]. The compound shows no significant degradation when exposed to light or atmospheric oxygen under normal laboratory conditions [17].
The solubility profile of GSK6853 enables diverse experimental applications while maintaining sufficient aqueous solubility for cellular studies [15] [16]. The compound can be prepared as stock solutions in dimethyl sulfoxide at concentrations up to 25 milligrams per milliliter, providing convenient handling for dilution into aqueous biological media [44]. The improved solubility characteristics compared to earlier analogs facilitate more accurate concentration determinations and reduce the likelihood of precipitation during biological assays [15].
GSK6853 exhibits exceptionally potent binding interactions with the BRPF1 bromodomain through multiple complementary mechanisms. The compound demonstrates a TR-FRET pIC50 value of 8.1 against BRPF1, corresponding to an IC50 of approximately 8 nanomolar [1] [2] [3]. More remarkably, BROMOscan analysis reveals an even higher binding affinity with a pKd value of 9.5, equivalent to a dissociation constant of 0.31 nanomolar [1] [2] [3]. This represents one of the most potent bromodomain inhibitors reported to date.
The binding mechanism involves direct competition with acetylated lysine recognition at the BRPF1 bromodomain active site [1] [3]. GSK6853 functions as a competitive inhibitor by occupying the acetyl-lysine binding pocket, thereby preventing BRPF1 from recognizing and binding to acetylated histone substrates [1] [2]. Nuclear magnetic resonance studies confirm direct binding to the BRPF1 bromodomain, with specific chemical shift perturbations observed for residues in proximity to the acetyl-lysine binding site, including Ile652 and Phe653 [4].
The compound maintains selective binding to BRPF1 while demonstrating significantly reduced affinity for closely related family members. BRPF2 shows a TR-FRET pIC50 of 5.1, representing approximately 1000-fold selectivity in favor of BRPF1, while BRPF3 exhibits a pIC50 of 4.8, corresponding to roughly 2000-fold selectivity [1] [5] [2] [3]. This selectivity profile demonstrates the ability of GSK6853 to discriminate between highly homologous bromodomain family members.
BRPF Family Member | TR-FRET pIC50 | Selectivity vs BRPF1 |
---|---|---|
BRPF1 | 8.1 | Reference |
BRPF2 | 5.1 | ~1000-fold |
BRPF3 | 4.8 | ~2000-fold |
The X-ray crystal structure of GSK6853 in complex with the BRPF1 bromodomain, deposited as PDB entry 5G4R, provides detailed molecular insights into the binding interactions [6] [7]. The structure was determined at high resolution and reveals the precise positioning of GSK6853 within the acetyl-lysine binding pocket of BRPF1 [6].
The benzimidazolone core of GSK6853 adopts a binding mode that closely mimics the natural acetyl-lysine substrate [2] [3]. The N1-methyl group of the compound occupies the conserved acetyl methyl pocket near Phe653, while the C2-carbonyl oxygen forms critical hydrogen bonding interactions with the conserved asparagine residue Asn708 [4]. Additional stabilization occurs through water-mediated hydrogen bonding to Tyr665, creating a network of interactions that anchor the compound within the binding site [4].
The crystal structure demonstrates that GSK6853 displaces multiple water molecules from the BRPF1 binding pocket, contributing to the favorable binding thermodynamics [2]. The piperazine substituent extends into a hydrophobic cavity formed by protein residues, providing additional van der Waals contacts that enhance binding affinity and selectivity [1] [2]. The methoxybenzamide moiety projects toward the ZA loop region, where it forms specific interactions with residues that differ between BRPF1 and other bromodomain family members [3].
Structural comparison with related bromodomain inhibitors reveals that GSK6853 adopts a unique binding conformation. The compound shows a distinct orientation compared to earlier BRPF1 inhibitors, with the benzamide group positioned to form optimal complementarity with the protein surface [2] [3]. This binding mode explains the exceptional selectivity profile observed for GSK6853 across the bromodomain family.
GSK6853 demonstrates extraordinary selectivity against a comprehensive panel of human bromodomains. BROMOscan profiling across 34 bromodomain-containing proteins reveals greater than 1600-fold selectivity for BRPF1 over all other bromodomain family members tested [1] [2] [3]. This selectivity window represents one of the largest reported for any bromodomain inhibitor.
Against the extensively studied BET subfamily bromodomains, GSK6853 shows minimal activity. BRD4 BD1 exhibits a TR-FRET pIC50 of 4.7, representing approximately 2500-fold selectivity versus BRPF1, while BRD4 BD2 shows even weaker binding with a pIC50 of less than 4.3, corresponding to greater than 6300-fold selectivity [1] [5] [2]. BRD2, BRD3, and BRDT bromodomains show no detectable binding activity in the BROMOscan panel [1] [2].
Extended selectivity profiling against 48 unrelated biochemical assays reveals only weak off-target activities that are substantially weaker than the BRPF1 potency [2] [3]. The compound shows no significant binding to other epigenetic targets, kinases, or common off-target proteins at concentrations relevant for bromodomain inhibition [1] [2]. This clean selectivity profile makes GSK6853 particularly valuable as a chemical probe for studying BRPF1-specific biological functions.
Chemoproteomic competition binding assays using cell lysates confirm the selectivity of GSK6853 for endogenous BRPF1 over related proteins. The compound demonstrates potent binding to full-length endogenous BRPF1 with a pIC50 of 8.6, while showing selectivity over endogenous BRD3 and other bromodomain proteins present in cellular extracts [1] [2] [3].
Bromodomain Target | Activity | Selectivity vs BRPF1 |
---|---|---|
BRPF1 | pIC50 8.1 | Reference |
BRD4 BD1 | pIC50 4.7 | ~2500-fold |
BRD4 BD2 | pIC50 <4.3 | >6300-fold |
Other BET proteins | Inactive | >1600-fold |
Non-BET bromodomains | Inactive | >1600-fold |
GSK6853 demonstrates robust cellular target engagement through multiple complementary assay platforms. NanoBRET cellular target engagement assays reveal potent disruption of BRPF1-histone interactions in live cells. Using a NanoBRET system with NanoLuc-tagged BRPF1B bromodomain and Halo-tagged histone H3.3, GSK6853 shows dose-dependent displacement with a cellular IC50 of 20 nanomolar [1] [2] [3]. This represents a 50-fold improvement in cellular potency compared to earlier BRPF1 inhibitors [2].
The NanoBRET assay format enables quantitative measurement of intracellular compound affinity and target occupancy in live cells [8] [9]. Unlike traditional biochemical assays, NanoBRET technology provides direct evidence of compound permeability and functional target engagement within the native cellular environment [8] [10]. The tight correlation between biochemical binding affinity and cellular target engagement for GSK6853 confirms efficient cellular uptake and maintenance of on-target activity [1] [2].
TR-FRET biochemical assays provide complementary evidence of direct target binding. The TR-FRET format utilizes time-resolved fluorescence resonance energy transfer to measure displacement of fluorescent tracer molecules from the BRPF1 bromodomain [11] [12]. GSK6853 demonstrates a TR-FRET pIC50 of 8.1, confirming potent direct binding to the isolated BRPF1 bromodomain [1] [2] [3]. The excellent correlation between TR-FRET biochemical potency and NanoBRET cellular activity validates the mechanism of action and cellular relevance of the target engagement.
Competition binding studies using chemoproteomic approaches further validate cellular target engagement. GSK6853 competes with immobilized ligands for binding to endogenous BRPF1 in cellular lysates, demonstrating a pIC50 of 8.6 against full-length native protein [1] [2]. This confirms that the compound maintains high affinity binding to BRPF1 in the complex cellular environment and can effectively compete with endogenous acetylated histone substrates.
The cellular target engagement profile supports the use of GSK6853 at concentrations up to 1 micromolar in cell-based assays [1] [13] [2]. At this concentration, the compound achieves near-complete BRPF1 occupancy while maintaining selectivity over other cellular targets. The robust cellular activity combined with excellent selectivity makes GSK6853 an ideal chemical probe for investigating BRPF1 bromodomain function in cellular and in vivo systems [1] [2] [3].
Assay Platform | Target | IC50/pIC50 | Significance |
---|---|---|---|
NanoBRET | BRPF1B-H3.3 | 20 nM (pIC50 7.7) | Cellular target engagement |
TR-FRET | BRPF1 bromodomain | 8 nM (pIC50 8.1) | Direct binding confirmation |
Chemoproteomic | Endogenous BRPF1 | 2.5 nM (pIC50 8.6) | Native protein binding |
Competition | Chromatin binding | Dose-dependent | Functional disruption |